molecular formula C18H21BrN2O3S B5207872 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide

Cat. No. B5207872
M. Wt: 425.3 g/mol
InChI Key: QAJXIXJMLYOBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, commonly known as BMS-204352, is a chemical compound that has gained significant attention in scientific research. It is a selective and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.

Mechanism of Action

The primary mechanism of action of BMS-204352 is the inhibition of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, which leads to increased levels of GLP-1 and GIP. GLP-1 and GIP are hormones that are secreted by the intestinal cells in response to food intake. They stimulate insulin secretion and inhibit glucagon secretion, which in turn reduces blood glucose levels. GLP-1 and GIP also slow down gastric emptying and promote satiety, which can lead to weight loss.
Biochemical and Physiological Effects:
BMS-204352 has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, the compound has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BMS-204352 has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, which makes it a useful tool for studying the role of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide in glucose metabolism. It is also a stable compound that can be easily synthesized and stored. However, one limitation of BMS-204352 is that it has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on BMS-204352. One area of interest is the development of more potent and selective N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide inhibitors. Another area of interest is the exploration of the neuroprotective effects of BMS-204352 and its potential applications in the treatment of neurodegenerative diseases. Finally, there is ongoing research into the clinical applications of BMS-204352 in the treatment of T2DM and other metabolic disorders.

Synthesis Methods

BMS-204352 is synthesized through a four-step process starting from 4-bromobenzenesulfonyl chloride and N-methyl-N-(3-phenylpropyl)glycine. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(3-phenylpropyl)glycine to form the intermediate N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycine. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylglycinamide to yield BMS-204352.

Scientific Research Applications

BMS-204352 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). The compound has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. Clinical trials have also demonstrated its efficacy in reducing HbA1c levels and improving glycemic control in patients with T2DM.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-21(25(23,24)17-11-9-16(19)10-12-17)14-18(22)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJXIXJMLYOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-phenylpropyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.